molecular formula C5H8INO2 B15204979 (2S,4S)-4-iodopyrrolidine-2-carboxylic acid

(2S,4S)-4-iodopyrrolidine-2-carboxylic acid

Cat. No.: B15204979
M. Wt: 241.03 g/mol
InChI Key: VYOUWVWXEOPEOM-IMJSIDKUSA-N
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Description

(2S,4S)-4-iodopyrrolidine-2-carboxylic acid is a chiral amino acid derivative characterized by the presence of an iodine atom at the 4-position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-iodopyrrolidine-2-carboxylic acid typically involves the iodination of a suitable pyrrolidine precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position of the pyrrolidine ring. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require the presence of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-iodopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of different derivatives with altered properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used in substitution reactions, often in the presence of a catalyst like copper(I) iodide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can introduce hydroxyl groups.

Scientific Research Applications

(2S,4S)-4-iodopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be incorporated into peptides and proteins to study their structure and function.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S)-4-iodopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom at the 4-position can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the chiral nature of the compound allows for selective interactions with chiral targets, leading to enantioselective effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-iodopyrrolidine-2-carboxylic acid: This isomer differs in the configuration at the 4-position and may exhibit different biological activities and chemical reactivity.

    4-iodophenylalanine: Another iodinated amino acid derivative with different structural and functional properties.

    4-iodohydroxyproline: A hydroxylated and iodinated derivative of proline with unique applications in peptide synthesis.

Uniqueness

(2S,4S)-4-iodopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the iodine atom, which imparts distinct chemical and biological properties. Its ability to participate in halogen bonding and its chiral nature make it a valuable tool in various research applications.

Properties

Molecular Formula

C5H8INO2

Molecular Weight

241.03 g/mol

IUPAC Name

(2S,4S)-4-iodopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H8INO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1

InChI Key

VYOUWVWXEOPEOM-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)I

Canonical SMILES

C1C(CNC1C(=O)O)I

Origin of Product

United States

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